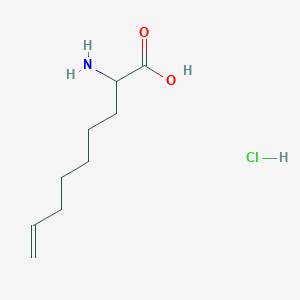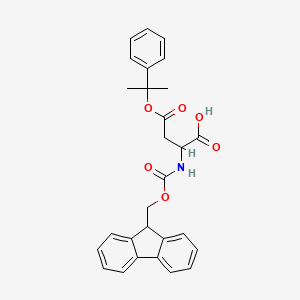![molecular formula C35H42O9 B13383208 [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)
[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis . It belongs to the family of taxane compounds, which are known for their significant pharmacological activities, particularly in cancer treatment. The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .
準備方法
The preparation of 2-Deacetoxytaxinine B is relatively complex and typically involves multi-step synthetic routes. One common method starts from paclitaxel, a well-known taxane compound, and involves a series of chemical reactions and substitution reactions to finally synthesize 2-Deacetoxytaxinine B . The specific reaction conditions and steps can vary, but they generally include the use of reagents such as acetylating agents and oxidizing agents under controlled temperature and pressure conditions.
化学反応の分析
2-Deacetoxytaxinine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学的研究の応用
2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of taxane diterpenoids. In biology, it serves as a tool for investigating the biological activities of taxane compounds, including their effects on cell growth and apoptosis. In medicine, 2-Deacetoxytaxinine B is studied for its potential antiplatelet and anticancer activities . It has shown strong inhibitory effects against arachidonic acid-induced aggregation, making it a promising candidate for the development of new therapeutic agents .
作用機序
The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with specific molecular targets and pathways. As an antiplatelet agent, it inhibits platelet aggregation by interfering with the signaling pathways that mediate platelet activation and aggregation . The exact molecular targets and pathways involved are still under investigation, but it is believed that 2-Deacetoxytaxinine B affects the activity of enzymes and receptors involved in platelet function.
類似化合物との比較
2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific structure and biological activities. Similar compounds include other taxane diterpenoids such as baccatin III, 10-deacetylbaccatin III, and taxinine B . These compounds share a similar core structure but differ in their functional groups and side chains, which result in distinct biological activities. For example, baccatin III is a precursor to paclitaxel, a widely used anticancer drug, while 10-deacetylbaccatin III is an intermediate in the synthesis of various taxane derivatives .
特性
IUPAC Name |
(7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKIKZFVSBXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)
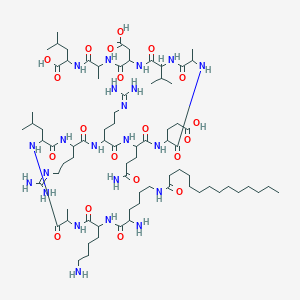
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
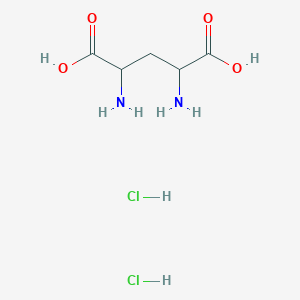
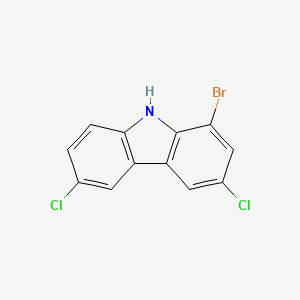
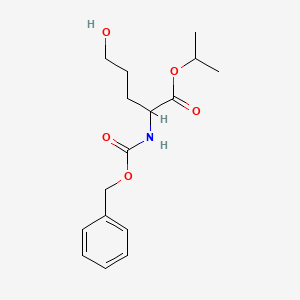
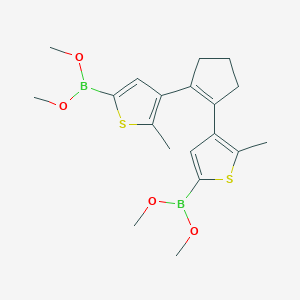
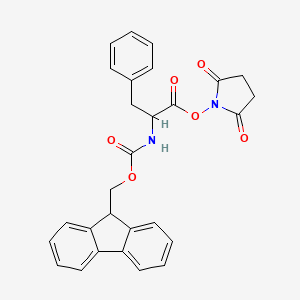
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)

![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
